3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one
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Overview
Description
3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one is a complex organic compound that features a quinoxaline core structure substituted with a diazenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common approach is the diazotization of 3,5-diamino-1H-pyrazole followed by coupling with a quinoxaline derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to handle the various reaction steps.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced to the quinoxaline or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer processes, while the quinoxaline and pyrazole rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,5-diamino-1H-pyrazole: Shares the pyrazole ring but lacks the quinoxaline structure.
Quinoxaline derivatives: Compounds with similar core structures but different substituents.
Diazenyl compounds: Molecules with similar diazenyl groups but different core structures.
Uniqueness
3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core, a diazenyl group, and a pyrazole ring
Properties
CAS No. |
647027-10-9 |
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Molecular Formula |
C17H14N8O |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H14N8O/c18-15-14(16(19)25-24-15)23-22-10-6-2-1-5-9(10)13-17(26)21-12-8-4-3-7-11(12)20-13/h1-8H,(H,21,26)(H5,18,19,24,25) |
InChI Key |
DFGHWYYWTWFXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=NC4=C(NN=C4N)N |
Origin of Product |
United States |
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